molecular formula C9H11ClF3N B176470 3-(Trifluoromethyl)phenethylamine hydrochloride CAS No. 141029-17-6

3-(Trifluoromethyl)phenethylamine hydrochloride

Cat. No.: B176470
CAS No.: 141029-17-6
M. Wt: 225.64 g/mol
InChI Key: KAFOPDIMPZSSTF-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)phenethylamine hydrochloride is a chemical compound with the molecular formula C9H11ClF3N and a molecular weight of 225.64 g/mol . It is known for its unique structure, which includes a trifluoromethyl group attached to a phenethylamine backbone. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 3-(Trifluoromethyl)phenethylamine hydrochloride typically involves the reaction of 3-(Trifluoromethyl)benzaldehyde with nitromethane to form 3-(Trifluoromethyl)phenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield 3-(Trifluoromethyl)phenethylamine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid .

Chemical Reactions Analysis

3-(Trifluoromethyl)phenethylamine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

3-(Trifluoromethyl)phenethylamine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

3-(Trifluoromethyl)phenethylamine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N.ClH/c10-9(11,12)8-3-1-2-7(6-8)4-5-13;/h1-3,6H,4-5,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFOPDIMPZSSTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584754
Record name 2-[3-(Trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141029-17-6
Record name 2-[3-(Trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trifluoromethyl)phenethylamine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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